N1-(2,6-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-6-4-9-17(12-14)20-26-23-28(27-20)18(13-31-23)10-11-24-21(29)22(30)25-19-15(2)7-5-8-16(19)3/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARXPODTGOMDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target by forming hydrogen bonds or hydrophobic interactions, leading to the inhibition of the target’s activity.
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action would likely depend on its specific targets and mode of action. If it indeed targets CDK2, the compound could potentially induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural motifs with PROTACs and kinase inhibitors but differs in core heterocycles and substituents. Below is a comparative analysis with AP-PROTAC-1 (from ) and other analogs:
Key Findings:
Heterocyclic Core Impact: The thiazolo-triazole core in the target compound may offer superior metabolic stability compared to AP-PROTAC-1’s thieno-triazolo-diazepine, which is prone to oxidation due to its fused ring strain .
PROTAC Efficiency : While AP-PROTAC-1 leverages a cereblon (CRBN)-binding dioxopiperidinyl group, the target compound’s 2,6-dimethylphenyl moiety may recruit alternative E3 ligases (e.g., MDM2), though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
